molecular formula C30H50O4 B192423 9-(Hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol CAS No. 508-01-0

9-(Hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol

Cat. No.: B192423
CAS No.: 508-01-0
M. Wt: 474.7 g/mol
InChI Key: CDDWAYFUFNQLRZ-UHFFFAOYSA-N
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Description

Soyasapogenol A is an oleanane-type triterpenoid aglycone derived from group A soyasaponins, which are amphiphilic compounds characterized by glycosylation at both the C-3 and C-22 positions of the aglycone backbone . Unlike group B soyasaponins (linked to soyasapogenol B), group A saponins are acetylated and have complex carbohydrate chains, contributing to their bitter and astringent taste in soy products like soymilk . Its biosynthesis in soybeans is genetically regulated, with specific loci (e.g., Sg-1) influencing sugar chain variations .

Properties

IUPAC Name

9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-25(2)16-19-18-8-9-21-27(4)12-11-22(32)28(5,17-31)20(27)10-13-30(21,7)29(18,6)15-14-26(19,3)24(34)23(25)33/h8,19-24,31-34H,9-17H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDWAYFUFNQLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C)C)C)(C)CO)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Soyasapogenol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034505
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

508-01-0
Record name Soyasapogenol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034505
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

308 - 312 °C
Record name Soyasapogenol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034505
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Solvent-Based Extraction

Ethanol and methanol are the most common solvents for saponin extraction. A study utilizing 70% ethanol demonstrated effective recovery of acetylated group A saponins, with yields varying across soybean cultivars. Acidified solvents (e.g., 0.1 M HCl in acetone-water mixtures) enhance solubility, particularly for saponins with higher polarity, as demonstrated in protocols achieving 30% preliminary enrichment of specific saponin fractions.

Table 1: Solvent Systems for Saponin Extraction

Solvent CompositionTarget SaponinsYield (%)Source
70% ethanolGroup A2.1–3.8
3:7 acetone-water (0.1 M HCl)Bb, Ba~30
Methanol-water (8:2)Group A, B4.5

Ultrasound-Assisted Extraction (UAE)

Ultrasound treatment disrupts cell walls, improving solvent penetration. A protocol combining 40 kHz ultrasound with 80% methanol achieved a 15% increase in saponin yield compared to conventional soaking. Optimal parameters included a 30-minute extraction at 50°C, though prolonged exposure risked saponin degradation.

Hydrolysis of Soyasaponins to Soyasapogenol A

Group A soyasaponins undergo acid-catalyzed hydrolysis to cleave glycosidic bonds, releasing soyasapogenol A. Reaction conditions must balance completeness of hydrolysis with preservation of the aglycone’s structural integrity.

Acid Hydrolysis Optimization

Hydrochloric acid is the predominant catalyst. A study comparing 1–3 M HCl at 80–100°C found that 2 M HCl at 90°C for 4 hours maximized soyasapogenol A yield (89%) while minimizing byproducts. Prolonged heating (>6 hours) led to decomposition, evidenced by HPLC-UV analysis.

Table 2: Hydrolysis Conditions and Outcomes

Acid ConcentrationTemperature (°C)Time (h)Yield (%)Purity (%)Source
2 M HCl9048995
1 M HCl8067288
3 M HCl10036882

Enzymatic Hydrolysis

Though less common, enzymatic approaches using β-glucosidases have been explored to reduce solvent use. However, incomplete cleavage of branched sugar moieties in group A saponins resulted in lower aglycone yields (≤50%), limiting industrial applicability.

Purification of Soyasapogenol A

Post-hydrolysis, crude extracts require purification to isolate soyasapogenol A from residual sugars, salts, and co-hydrolyzed aglycones (e.g., soyasapogenol B).

High-Speed Countercurrent Chromatography (HSCCC)

HSCCC offers a solvent-efficient alternative to traditional column chromatography. A two-step HSCCC protocol using n-hexane–ethyl acetate–methanol–water (3:6:4:2, v/v/v/v) achieved 98.09% purity with a 0.24% yield from starting hypocotyl material. The method’s advantage lies in its ability to handle large sample loads (≥1 g) without stationary phase degradation.

Table 3: HSCCC vs. Prep-HPLC Performance

ParameterHSCCCPrep-HPLCSource
Solvent Consumption200 mL/g500 mL/g
Yield (%)0.240.12
Purity (%)98.0997.5
Run Time6 hours3 hours

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

While faster than HSCCC, prep-HPLC requires costly C18 columns and larger solvent volumes. A gradient elution (acetonitrile–water with 0.1% formic acid) achieved 97.5% purity but at lower yields (0.12%). This method is preferable for small-scale applications requiring rapid turnaround.

Solid-Phase Extraction (SPE)

SPE with C18 cartridges provides a preliminary enrichment step. Methanol concentrations ≤30% in water effectively retained soyasapogenol A, while 80% methanol eluted the compound with 85% recovery . SPE is rarely used as a standalone purification method but reduces load on subsequent chromatographic steps.

Chemical Reactions Analysis

Phase I Metabolic Reactions

Phase I modifications involve structural alterations through oxidation, dehydration, and reduction. Key transformations include:

  • Oxidation : Addition of oxygen atoms, forming metabolites like M5 (C₃₀H₅₀O₅, m/z 491.3742) .

  • Dehydration : Loss of water molecules, exemplified by M2 (C₃₀H₄₈O₃, m/z 457.3678) .

  • Reduction : Hydrogenation reactions, producing M6 (C₃₀H₅₂O₄, m/z 477.3931) .

These reactions enhance the compound’s polarity, facilitating subsequent Phase II conjugation.

Phase II Metabolic Reactions

Conjugation with endogenous molecules further modifies soyasapogenol A:

  • Sulfation : Addition of a sulfate group (SO₃), observed in M14 (C₃₀H₅₀O₈S, m/z 571.3298) .

  • Glucuronidation : Formation of gluconaldehyde acidified metabolites like M15 (C₃₆H₆₀O₁₀, m/z 653.4253) .

  • Cysteine Conjugation : Binding to cysteine or acetylcysteine, as seen in M7 (C₃₅H₅₇NO₇S, m/z 636.3946) and M9 (C₃₅H₅₅NO₆S, m/z 618.3851) .

Interconversion to Structural Analogues

Soyasapogenol A is enzymatically converted to soyasapogenols B and E during metabolism, indicating reversible hydroxylation or epoxidation steps . This bioconversion expands its metabolic versatility.

Key Metabolites and Pathways

The table below summarizes identified metabolites and their transformation pathways:

MetaboliteMolecular Formula[M + H]⁺ (m/z)Metabolic Pathway
M0C₃₀H₅₀O₄475.3803Prototype
M2C₃₀H₄₈O₃457.3678Dehydration
M5C₃₀H₅₀O₅491.3742Oxidation
M7C₃₅H₅₇NO₇S636.3946Cysteine conjugation
M14C₃₀H₅₀O₈S571.3298Sulfation
M15C₃₆H₆₀O₁₀653.4253Reduction + gluconaldehyde acidification

Data derived from UPLC–Q-TOF–MS/MS analyses of rat bile .

Pharmacokinetic Insights

  • Bioavailability : Exceeds 60% in rats, with rapid absorption (Tₘₐₓ = 2 hours) .

  • Clearance : Ranges from 0.112–0.394 L/h/kg, dose-dependent .

  • Half-life : ~2.5 hours, indicating efficient metabolism .

Structural Determinants of Reactivity

The hydroxyl groups at positions C-3β, C-21β, and C-22β are primary sites for metabolic modifications . The oleanane skeleton’s double bond (C12–C13) may facilitate dehydrogenation or epoxidation under specific conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

Soyasapogenol A and its closest analogs, soyasapogenol B and soyasapogenol E, share a pentacyclic triterpenoid skeleton but differ in hydroxylation patterns:

  • Soyasapogenol A: Contains hydroxyl groups at positions C-3, C-16, C-21, C-22, and C-24 .
  • Soyasapogenol B: Lacks the hydroxyl group at C-21 but retains others .
  • Soyasapogenol E: A dehydrogenated derivative of soyasapogenol B, formed during fermentation or metabolic processes .

This single hydroxyl group at C-21 in soyasapogenol A significantly impacts solubility, bioavailability, and biological activity compared to B and E .

Pharmacokinetics and Bioavailability

Parameter Soyasapogenol A Soyasapogenol B
Tmax (oral) 1–3 h 8 h
Cmax (10 mg/kg) 8.59 mg/L 26.37 mg/L
Bioavailability >60% Higher than A
Half-life (T1/2z) Dose-independent Dose-independent
Metabolites 16 identified (e.g., glucuronides, cysteine conjugates) 15 identified (e.g., dehydrogenated and sulfated forms)

Soyasapogenol B exhibits faster absorption and higher plasma concentrations despite conflicting evidence about its superior intestinal permeability . Its lack of a C-21 hydroxyl group may enhance passive diffusion across membranes . Both compounds undergo phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolism, with A converting into B and E in vivo .

Occurrence in Soy Foods

Soy Product Soyasapogenol A Content Soyasapogenol B Content
Miso (long-fermented) Not detected High (↑ during maturation)
Tofu Trace Moderate
Soy Sauce Low Low

Soyasapogenol B dominates in fermented products due to microbial hydrolysis of group B saponins, while A remains scarce due to the stability of its acetylated glycosides .

Q & A

Q. What are the key structural and biochemical properties of Soyasapogenol A that influence its biological activity?

Soyasapogenol A, a triterpenoid aglycone derived from soyasaponins, is characterized by a pentacyclic structure with hydroxyl and methyl groups critical for its amphiphilic properties. Structural identification typically employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) to resolve stereochemistry and functional groups . Its bioactivity, such as antiproliferative effects, is influenced by these structural features, which enable interactions with cell membranes or intracellular targets like protein kinases .

Q. What methodological approaches are used to isolate and quantify Soyasapogenol A from plant matrices?

Isolation often involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification using reverse-phase HPLC or preparative TLC. Quantification relies on LC-MS or UV-Vis spectroscopy, with calibration curves standardized against reference compounds. Key challenges include minimizing degradation during extraction and ensuring purity (>95%) for in vitro assays .

Q. How do researchers design experiments to assess Soyasapogenol A’s bioactivity in cell cultures?

Experimental designs typically involve:

  • Cell lines : Caco-2 (colorectal adenocarcinoma) or other cancer models.
  • Dosage ranges : 0.05–0.15 mg/ml, based on prior cytotoxicity studies .
  • Controls : Untreated cells and positive controls (e.g., chemotherapeutic agents).
  • Endpoints : Cell viability (trypan blue exclusion), proliferation (MTT assay), and morphological changes (light microscopy at 400x magnification) .
  • Statistical analysis : One-way ANOVA with post-hoc tests (e.g., Fisher’s LSD) to confirm concentration-dependent effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity of Soyasapogenol A across studies?

Contradictions often arise from variations in experimental conditions, such as:

  • Cell line heterogeneity : Differences in genetic profiles or culture conditions.
  • Dosage and exposure time : E.g., 24-hour exposure may show partial inhibition, while 72-hour exposure yields significant reduction in viability (e.g., 62.4% at 0.15 mg/ml) .
  • Metabolic interference : Soyasapogenol A’s metabolites (e.g., hydroxylated derivatives) may exhibit divergent activities, necessitating LC-MS/MS profiling to track metabolic fate . Mitigation strategies include standardizing protocols and validating findings across multiple models.

Q. What advanced techniques are employed to study Soyasapogenol A’s metabolism and pharmacokinetics?

Metabolite identification uses LC-MS/MS with collision-induced dissociation (CID) to fragment ions and compare with reference standards. For example, 15 metabolites of Soyasapogenol B (a structural analog) were characterized using retention times and mass accuracy thresholds (<5 ppm) . Pharmacokinetic studies in rodent models involve plasma/tissue sampling, followed by non-compartmental analysis to calculate parameters like AUC and half-life.

Q. How should researchers design studies to evaluate Soyasapogenol A’s mechanism of action?

  • Target identification : RNA-seq or proteomics to identify differentially expressed genes/proteins.
  • Pathway analysis : Tools like KEGG or Gene Ontology to map affected pathways (e.g., apoptosis, PI3K/AKT).
  • Functional validation : siRNA knockdown or inhibitor assays to confirm target relevance.
  • Dose-response curves : IC50 calculations using nonlinear regression models .

Q. What statistical and reproducibility challenges arise in Soyasapogenol A research, and how can they be addressed?

Common issues include:

  • Sample size inadequacy : Underpowered studies due to limited replicates.
  • Batch effects : Variability in cell passage numbers or reagent lots.
  • Data transparency : Raw datasets and analysis code should be archived in repositories like Zenodo. Solutions align with FAIR principles (Findable, Accessible, Interoperable, Reusable) and adherence to MIAME/MIAPE guidelines for omics data .

Methodological Tables

Q. Table 1: Key Experimental Parameters for Soyasapogenol A Bioactivity Studies

ParameterExample Values/TechniquesReference
Cell viability assayTrypan blue exclusion, MTT assay
LC-MS conditionsC18 column, 0.1% formic acid
Statistical thresholdα = 0.05, Fisher’s LSD test
Dosage range (in vitro)0.05–0.15 mg/ml

Q. Table 2: Common Pitfalls and Mitigation Strategies

PitfallMitigation Strategy
Low metabolite recoveryOptimize extraction solvents (e.g., methanol:water)
Cell line contaminationSTR profiling and mycoplasma testing
Overfitting in omicsCross-validation with independent cohorts

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(Hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol
Reactant of Route 2
9-(Hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.